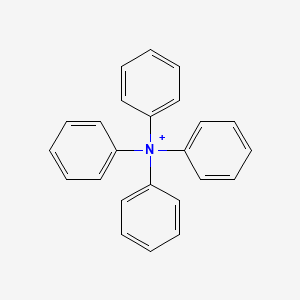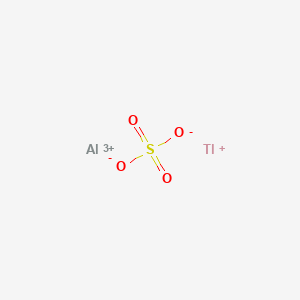![molecular formula C16H13NO5 B14647897 Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- CAS No. 54291-79-1](/img/structure/B14647897.png)
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as formyl, hydroxy, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of a phenol derivative with a suitable halogenated compound to form a phenoxy intermediate.
Formylation: The phenoxy intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride under acidic conditions to introduce the formyl groups.
Acetamide Formation: The final step involves the reaction of the formylated phenoxy compound with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and phenoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated phenoxy compounds.
科学的研究の応用
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
N-(5-Formyl-2-thienyl)acetamide: Similar structure with a thienyl ring instead of a phenyl ring.
N-(5-Formyl-2-hydroxyphenyl)acetamide: Lacks the additional formyl and phenoxy groups.
Uniqueness
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of formyl, hydroxy, and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
54291-79-1 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H13NO5/c1-10(20)17-13-6-11(8-18)3-5-15(13)22-16-7-12(9-19)2-4-14(16)21/h2-9,21H,1H3,(H,17,20) |
InChIキー |
FTHXZDOVYCSLTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)C=O)OC2=C(C=CC(=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
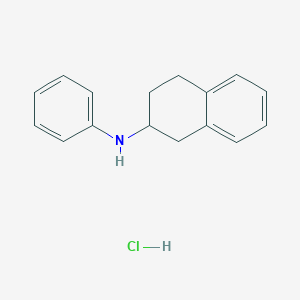

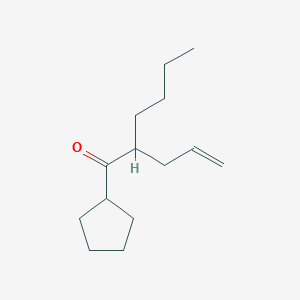
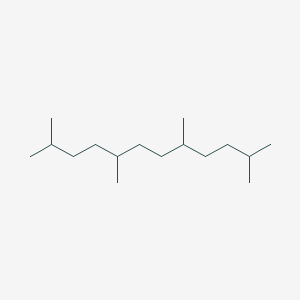

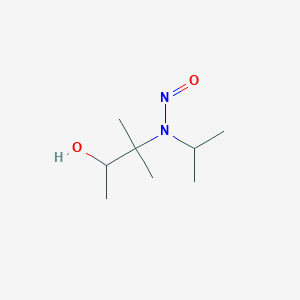
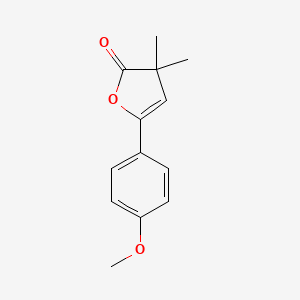

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
